Cas no 2137663-85-3 (2-fluoro-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzonitrile)

2-Fluoro-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzonitrile is a fluorinated benzonitrile derivative featuring a substituted pyrazole moiety. This compound is of interest in medicinal and agrochemical research due to its structural versatility, which allows for potential applications as a building block in the synthesis of biologically active molecules. The presence of both fluorine and nitrile groups enhances its reactivity, enabling selective modifications for targeted applications. Its pyrazole core contributes to stability and binding affinity, making it suitable for use in drug discovery and crop protection agents. The compound's well-defined structure ensures reproducibility in synthetic processes, supporting its utility in high-precision chemical development.
2-fluoro-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzonitrile structure
2137663-85-3 structure
Product Name:2-fluoro-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzonitrile
CAS No:2137663-85-3
MF:C14H14FN3
MW:243.279466152191
CID:6195530
PubChem ID:165794470
Update Time:2025-06-15

2-fluoro-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzonitrile
    • EN300-737247
    • 2137663-85-3
    • Inchi: 1S/C14H14FN3/c1-9(2)14-12(8-18(3)17-14)10-5-4-6-13(15)11(10)7-16/h4-6,8-9H,1-3H3
    • InChI Key: HEEPOSWLNJOUHR-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1C#N)C1=CN(C)N=C1C(C)C

Computed Properties

  • Exact Mass: 243.11717562g/mol
  • Monoisotopic Mass: 243.11717562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 41.6Ų

2-fluoro-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-737247-0.05g
2-fluoro-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzonitrile
2137663-85-3 95.0%
0.05g
$888.0 2025-03-11
Enamine
EN300-737247-0.1g
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2-fluoro-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzonitrile
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2-fluoro-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzonitrile
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EN300-737247-5.0g
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2-fluoro-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzonitrile Related Literature

Additional information on 2-fluoro-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzonitrile

Professional Introduction to 2-Fluoro-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzonitrile (CAS No. 2137663-85-3)

2-Fluoro-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzonitrile is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2137663-85-3, belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further exploration in medicinal chemistry. The unique structural features of this compound, particularly its fluoro substituent and the presence of a pyrazole moiety, contribute to its potential as a lead structure in the synthesis of novel therapeutic agents.

The compound's molecular structure consists of a benzonitrile core, which is a well-known scaffold in drug design, linked to a pyrazole ring. The pyrazole ring itself is a heterocyclic aromatic compound that has been extensively studied for its pharmacological properties. In particular, the 1-methyl-3-(propan-2-yl) substitution on the pyrazole ring adds complexity and may influence the compound's interactions with biological targets. This structural arrangement not only enhances the compound's binding affinity but also opens up possibilities for modulating its pharmacokinetic and pharmacodynamic profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. The use of virtual screening techniques has been instrumental in identifying potential hits for further optimization. In this context, 2-fluoro-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzonitrile has been subjected to various computational studies to evaluate its interactions with target proteins. These studies have revealed that the compound exhibits favorable binding properties to several enzymes and receptors, suggesting its potential as an inhibitor or modulator.

The role of fluorine atoms in pharmaceutical compounds is well-documented, with their ability to enhance metabolic stability, lipophilicity, and binding affinity. The presence of a fluoro substituent in 2-fluoro-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzonitrile is particularly noteworthy, as it may contribute to the compound's overall bioactivity. Fluorinated compounds have been successfully incorporated into numerous drugs on the market, highlighting their importance in medicinal chemistry.

In addition to its structural features, the compound's solubility and stability are critical factors that determine its feasibility for pharmaceutical applications. Preliminary studies have indicated that 2-fluoro-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzonitrile exhibits reasonable solubility in common organic solvents, which facilitates its handling and formulation. Furthermore, its stability under various conditions suggests that it could be a viable candidate for further development.

The pyrazole moiety in this compound is another key feature that warrants attention. Pyrazoles have been widely used in the synthesis of bioactive molecules due to their ability to act as pharmacophores. They can interact with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions. The specific substitution pattern on the pyrazole ring in 2-fluoro-6-[1-methyl-3-(propan-2-y)]benzonitrile may fine-tune these interactions, leading to enhanced efficacy or selectivity.

Current research in medicinal chemistry increasingly focuses on developing multitarget-directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. This approach has shown promise in addressing complex diseases by modulating multiple pathways at once. The structural features of 2-fluoro-[6-[1-methyl[3(propan[2]-y)]pyrazol[4]-y]benz(on)itrile make it a potential candidate for such an approach, as it can be engineered to target multiple receptors or enzymes involved in disease pathogenesis.

The synthesis of this compound involves multi-step organic reactions, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and flow chemistry, have been employed to streamline the synthesis process. These methods not only improve efficiency but also enhance scalability, which is crucial for industrial production.

Evaluation of the compound's pharmacological properties is essential before it can be considered for clinical development. In vitro assays have been conducted to assess its activity against various biological targets relevant to human health. These assays provide valuable insights into the compound's potential therapeutic applications and help guide further optimization efforts.

The growing interest in fluorinated pyrazoles as pharmacophores underscores their significance in drug discovery. The unique electronic properties of fluorine atoms allow them to influence molecular interactions in ways that other elements cannot. This has led to an increased focus on developing fluorinated derivatives as lead compounds for new drugs.

In conclusion, 2-fluoro[6-[1-methyl[3(propan[2]-y)]pyrazol[4]-y]benz(on)itrile (CAS No. 2137663[85]-3) is a promising chemical entity with significant potential in pharmaceutical research. Its unique structural features, including the presence of a fluoro substituent and a pyrazole moiety, make it an attractive candidate for further exploration. Ongoing studies aim to elucidate its biological activity and optimize its pharmacokinetic properties, paving the way for its development into novel therapeutic agents.

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